molecular formula C22H20N2O4S B2739361 (E)-3-(furan-2-yl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide CAS No. 1331461-88-1

(E)-3-(furan-2-yl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide

Cat. No. B2739361
CAS RN: 1331461-88-1
M. Wt: 408.47
InChI Key: ZKQFKOOGMJQIBZ-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a furan-2-yl group , which is a class of organic compounds characterized by a ring structure composed of one oxygen atom and four carbon atoms . The simplest member of the furan family is furan itself, a colorless, volatile, and somewhat toxic liquid .


Synthesis Analysis

While specific synthesis methods for this compound are not available, furan compounds are usually converted by hydrogenation to tetrahydrofuran, which is used as a solvent and for the production of adipic acid and hexamethylenediamine .


Molecular Structure Analysis

The furan-2-yl group is characterized by a ring structure composed of one oxygen atom and four carbon atoms . The molecular structure of the compound would be more complex due to the presence of other functional groups.


Chemical Reactions Analysis

Furan compounds are known to undergo a variety of chemical reactions. For instance, furan itself is usually converted by hydrogenation to tetrahydrofuran .

Scientific Research Applications

Inkless Rewritable Paper

The compound exhibits multifunctionality due to a combination of Aggregation-Induced Emission (AIE) and Excited-State Intramolecular Proton Transfer (ESIPT) mechanisms. Researchers have developed an eco-friendly inkless rewritable paper using this compound. Here’s how it works:

Zinc Ion Sensor

The compound also acts as a dual-channel sensor for Zn^2+ ions:

α-Synuclein Aggregation Inhibition

While not directly related to the compound, its chemical precursors (furan-2-yl-1H-pyrazoles) have shown inhibitory activity against α-synuclein aggregation. This finding is relevant in the context of neurodegenerative diseases like Parkinson’s and Alzheimer’s .

properties

IUPAC Name

(E)-N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c25-22(11-10-20-5-4-14-28-20)23-19-9-8-17-12-13-24(16-18(17)15-19)29(26,27)21-6-2-1-3-7-21/h1-11,14-15H,12-13,16H2,(H,23,25)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQFKOOGMJQIBZ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C=CC3=CC=CO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)/C=C/C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(furan-2-yl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide

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